molecular formula C20H18ClN3O3 B2918970 N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-86-4

N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2918970
CAS RN: 898435-86-4
M. Wt: 383.83
InChI Key: FOZHNHUKVDYXSN-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Drug Candidate

Research has led to the discovery of a class of tetracyclic butyrophenones, including compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide. These compounds exhibit potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, making them potential candidates for treating neuropsychiatric and neurological disorders. One such compound, identified as ITI-007, shows promising antipsychotic efficacy and is currently under clinical development (Li et al., 2014).

Diuretic Properties

A compound structurally related to N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, specifically 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possesses strong diuretic properties. This makes it a potential new remedy for hypertension (Shishkina et al., 2018).

Antimalarial Activity

In the realm of antimalarial research, derivatives of quinoxaline, including structures akin to N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, have been synthesized and evaluated. These compounds demonstrate potent antimalarial properties against Plasmodium berghei in mice and exhibit promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).

Antifungal Activity

Quinoline derivatives, including those structurally similar to N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, have been synthesized and evaluated for their antifungal activity. Some of these compounds exhibit moderate to potent activity against fungal strains such as Rhodotorula bogoriensis and Aspergillus flavus, suggesting their potential in antifungal therapies (Vandekerckhove et al., 2015).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-11-2-4-14(21)10-16(11)23-20(27)19(26)22-15-8-12-3-5-17(25)24-7-6-13(9-15)18(12)24/h2,4,8-10H,3,5-7H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZHNHUKVDYXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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